

Endogenous Synthesis of 1-Methyl-L-histidine in Animals: A Technical Guide

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Compound of Interest

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Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, is a molecule of significant interest in animal physiology and serves as a valuable biomarker in various research contexts. Unlike its isomer 3-methylhistidine, the endogenous origin of 1-MH is multifaceted, arising not from the methylation of free L-histidine, but primarily through post-translational modification of proteins and the catabolism of the dipeptide anserine. This technical guide provides an in-depth exploration of the core principles governing the endogenous synthesis of **1-Methyl-L-histidine** in animals. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the biochemical pathways, enzymatic machinery, and regulatory mechanisms involved. The guide includes a compilation of quantitative data on 1-MH distribution, detailed experimental protocols for its study, and visual representations of the key processes to facilitate a deeper comprehension of this important biomolecule.

Introduction to 1-Methyl-L-histidine

1-Methyl-L-histidine (also known as tele-methylhistidine) is a naturally occurring amino acid derivative. In humans, 1-MH is primarily obtained from dietary sources, particularly meat and fish, making it a reliable biomarker for meat consumption.^{[1][2][3]} However, in many animal species, there is a significant endogenous synthesis pathway. Understanding this endogenous

synthesis is crucial for interpreting metabolic studies, developing disease models, and for drug development programs targeting muscle metabolism and related disorders.

The endogenous pool of free 1-MH in animals is principally derived from two sources:

- **Post-translational modification of proteins:** Histidine residues within specific proteins, most notably actin and myosin, are methylated by dedicated enzymes. The subsequent proteolysis of these modified proteins releases free 1-MH.
- **Breakdown of anserine:** In many vertebrates, with the notable exception of humans, the dipeptide anserine (β -alanyl-**1-methyl-L-histidine**) is synthesized and stored in excitable tissues like skeletal muscle and the brain.^[4] The enzymatic hydrolysis of anserine liberates 1-MH.

This guide will delve into the intricate details of these two primary pathways.

Biochemical Pathways of 1-Methyl-L-histidine Synthesis

The endogenous synthesis of 1-MH is not a de novo process for the free amino acid but rather a result of modifications to existing molecules.

Post-Translational Methylation of Proteins

The most fundamental pathway for endogenous 1-MH synthesis involves the methylation of histidine residues within polypeptide chains. This process is catalyzed by a specific class of enzymes known as protein histidine N-methyltransferases.

- **Key Proteins Subject to Methylation:** The primary targets for this modification are the major myofibrillar proteins, actin and myosin.^[5] Specifically, the histidine at position 73 (His73) of β -actin is a well-characterized site of methylation.^[6]
- **Enzymatic Machinery:** Two key enzymes have been identified to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ϵ (tau) nitrogen atom of a histidine residue, forming 1-methylhistidine:

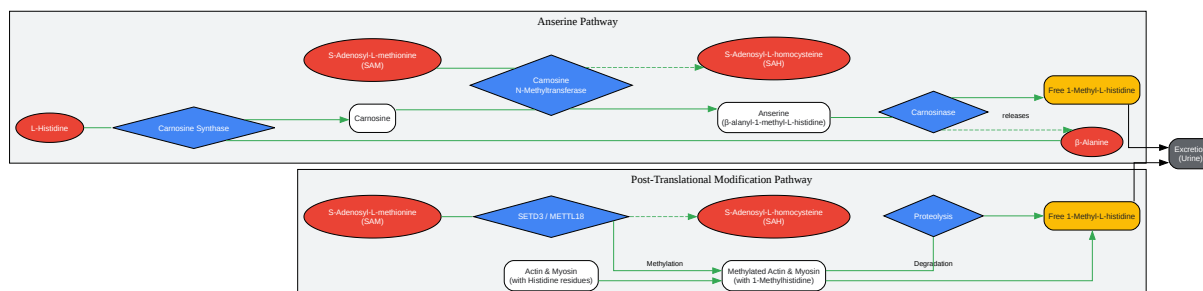
- SET Domain Containing 3 (SETD3): This enzyme is the primary actin-specific histidine N-methyltransferase.[\[6\]](#)[\[7\]](#)
- Methyltransferase-like 18 (METTL18): METTL18 is another protein histidine N-methyltransferase that contributes to the overall pool of methylated histidine residues in proteins.
- Release of Free 1-MH: Following the methylation of actin and myosin, the natural turnover and degradation of these muscle proteins by proteasomal and lysosomal pathways release free **1-Methyl-L-histidine** into the circulation. This free 1-MH is not reutilized for protein synthesis and is subsequently excreted, primarily in the urine.

Synthesis and Catabolism of Anserine

In many animal species, including birds, rabbits, and some fish, anserine serves as a significant reservoir of 1-MH.[\[4\]](#)[\[8\]](#)

- Anserine Synthesis: Anserine is synthesized in a two-step process:
 - Carnosine Synthesis: L-histidine and β -alanine are ligated to form the dipeptide carnosine, a reaction catalyzed by carnosine synthase.
 - Carnosine Methylation: Carnosine is then methylated at the N- π position of the histidine imidazole ring by carnosine N-methyltransferase, using SAM as the methyl donor, to form anserine.[\[9\]](#)
- Anserine Catabolism: The breakdown of anserine is catalyzed by the enzyme carnosinase (specifically, cytosolic non-specific dipeptidase), which hydrolyzes the peptide bond to release β -alanine and **1-Methyl-L-histidine**.[\[9\]](#)

The following Graphviz diagram illustrates the interconnected pathways leading to the formation of free **1-Methyl-L-histidine**.



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Figure 1: Overview of the endogenous synthesis pathways of **1-Methyl-L-histidine** in animals.

Quantitative Data on 1-Methyl-L-histidine Distribution

The concentration of 1-MH and its precursor dipeptide, anserine, varies significantly across different animal species and tissues. Skeletal muscle is the primary site of synthesis and storage.

Animal Species	Tissue	1-Methyl-L-histidine Concentration	Anserine Concentration	Reference
Chicken	Pectoral Muscle	-	High concentrations observed	[4]
Tuna (Skipjack)	White Muscle	Not detected	51.1 ± 10.2 µmol/g muscle	[10]
Tuna (Skipjack)	Red Muscle	Small but detectable amounts	Lower than white muscle	[10]
Pig	Muscle	Up to 14 µmol/g wet muscle (as balenine)	-	[11]
Dairy Cow	Plasma	5.0 ± 1.7 µM	-	[12]
Human	Plasma	9.8 - 15.6 µM	Not synthesized	
Human	Urine	17.7 - 153.8 µmol/mmol creatinine	Not synthesized	

Note: Balenine is an isomer of anserine (β -alanyl-3-methyl-L-histidine) and also yields a methylated histidine upon breakdown.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 1-MH synthesis.

Protocol for SETD3 Histidine Methyltransferase Activity Assay (Radiochemical Method)

This protocol is adapted from methodologies used to characterize SETD3 activity on its primary substrate, β -actin.[2][6]

Objective: To measure the in vitro enzymatic activity of SETD3 by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto β -actin.

Materials:

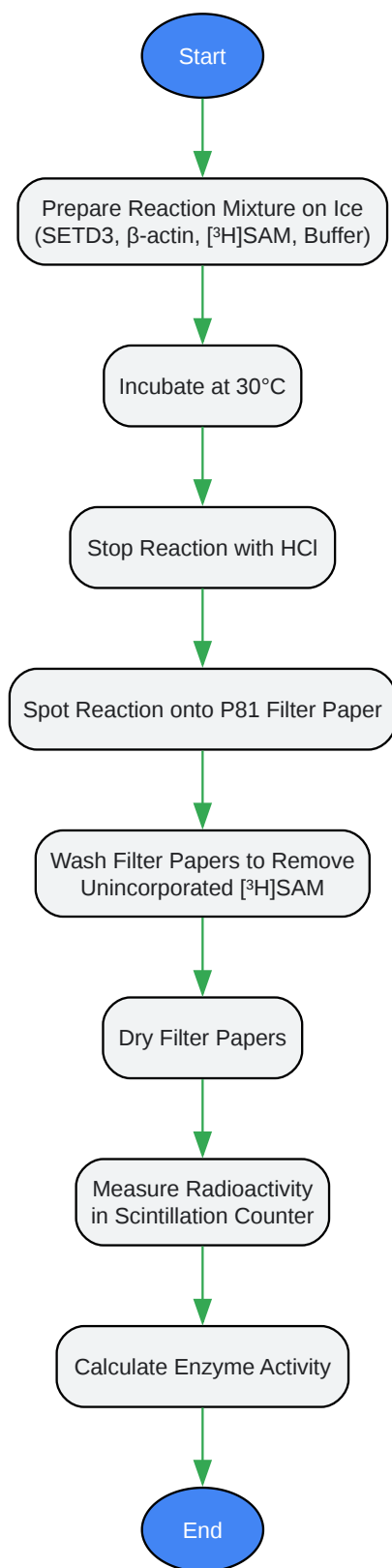
- Recombinant purified SETD3 enzyme
- Recombinant purified human β -actin
- [^3H]-S-adenosyl-L-methionine ([^3H]SAM)
- Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM MgCl_2 , 1 mM DTT
- Stop Solution: 2 M HCl
- Scintillation cocktail
- Filter paper (e.g., Whatman P81 phosphocellulose paper)
- Scintillation counter

Procedure:

- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 50 μL reaction would contain:
 - 5 μL of 10x Reaction Buffer
 - 5 μg of recombinant β -actin
 - 1 μCi of [^3H]SAM (adjust concentration as needed)
 - X μL of purified SETD3 enzyme (titrate to determine optimal concentration)
 - Nuclease-free water to a final volume of 50 μL .
- Initiation of Reaction: Transfer the reaction tubes to a 30°C water bath to start the reaction.

- Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme activity.
- Termination of Reaction: Stop the reaction by adding 10 μ L of Stop Solution (2 M HCl).
- Spotting: Spot 40 μ L of the reaction mixture onto a labeled piece of P81 phosphocellulose filter paper.
- Washing: Wash the filter papers three times for 5 minutes each in a large volume of 50 mM sodium phosphate buffer (pH 7.0) to remove unincorporated [3 H]SAM.
- Drying: Briefly wash the filter papers in ethanol and allow them to air dry completely.
- Scintillation Counting: Place each dried filter paper in a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the amount of [3 H]methyl group incorporated into β -actin based on the specific activity of the [3 H]SAM and the counts per minute (CPM) obtained. Express the enzyme activity in units such as pmol/min/mg of enzyme.

Experimental Workflow Diagram:



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Figure 2: Experimental workflow for the SETD3 radiochemical assay.

Protocol for Quantification of 1-Methyl-L-histidine in Biological Samples using UPLC-MS/MS

This protocol is based on established methods for the analysis of 1-MH in urine and plasma. [\[13\]](#)[\[14\]](#)

Objective: To accurately quantify the concentration of 1-MH in biological fluids such as urine or plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Materials:

- UPLC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)
- Analytical column (e.g., C18 column suitable for polar compounds)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- **1-Methyl-L-histidine** standard
- Stable isotope-labeled internal standard (e.g., **1-Methyl-L-histidine-d3**)
- Sample preparation reagents (e.g., perchloric acid or methanol for protein precipitation)
- Microcentrifuge and tubes

Procedure:

- **Standard Curve Preparation:** Prepare a series of calibration standards of 1-MH in a matrix similar to the samples (e.g., artificial urine or saline) at concentrations ranging from the expected lower to upper limits of quantification. Spike each standard with the internal standard at a fixed concentration.
- **Sample Preparation (Plasma):** a. Thaw plasma samples on ice. b. To 100 µL of plasma, add 10 µL of the internal standard solution. c. Add 300 µL of ice-cold methanol to precipitate

proteins. d. Vortex for 1 minute and incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of Mobile Phase A.

- Sample Preparation (Urine): a. Thaw urine samples. b. Centrifuge at 10,000 x g for 5 minutes to remove particulates. c. Dilute the urine sample (e.g., 1:10) with Mobile Phase A. d. To 100 µL of the diluted urine, add 10 µL of the internal standard solution.
- UPLC-MS/MS Analysis: a. Inject a small volume (e.g., 5 µL) of the prepared standards and samples onto the UPLC system. b. Use a gradient elution program to separate 1-MH from other components. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. c. The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). d. Monitor the specific precursor-to-product ion transitions for 1-MH (e.g., m/z 170.1 → 124.1) and the internal standard.
- Data Analysis: a. Integrate the peak areas for 1-MH and the internal standard. b. Calculate the ratio of the 1-MH peak area to the internal standard peak area. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. d. Determine the concentration of 1-MH in the samples by interpolating their peak area ratios on the calibration curve.

Protocol for Stable Isotope Tracing of Muscle Protein Breakdown

This protocol outlines a state-of-the-art method to simultaneously measure muscle protein synthesis and breakdown using a stable isotope-labeled amino acid.[\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Objective: To quantify the rate of muscle protein breakdown by measuring the appearance of labeled 1-methylhistidine derived from the breakdown of newly synthesized, labeled muscle proteins.

Materials:

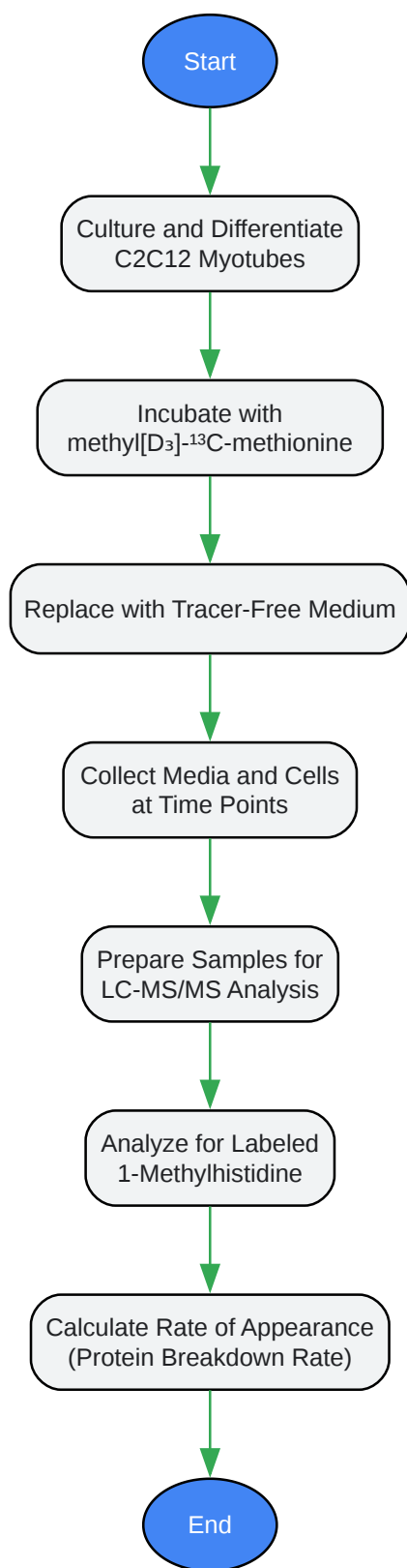
- Stable isotope tracer: methyl-[D₃]-¹³C-methionine
- Cell culture model (e.g., C2C12 myotubes) or in vivo animal model

- Cell culture media and reagents or infusion solutions for in vivo studies
- LC-MS/MS system for the analysis of labeled amino acids

Procedure (In Vitro - C2C12 Myotubes):

- Labeling Phase: a. Culture C2C12 myoblasts and differentiate them into myotubes. b. Replace the standard culture medium with a medium containing a known concentration of methyl[D₃]-¹³C-methionine. c. Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled methionine into newly synthesized proteins and the subsequent methylation of histidine residues.
- Chase Phase: a. After the labeling period, remove the labeling medium and wash the cells with phosphate-buffered saline (PBS). b. Add fresh standard culture medium (without the tracer). c. Collect aliquots of the culture medium at various time points (e.g., 0, 4, 8, 12, 24 hours). d. At the final time point, harvest the cells.
- Sample Preparation: a. Prepare the collected media and cell lysates for LC-MS/MS analysis as described in protocol 4.2, with modifications to detect the labeled 1-methylhistidine (methyl[D₃]-1-methylhistidine).
- LC-MS/MS Analysis: a. Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for both unlabeled and methyl[D₃]-labeled 1-methylhistidine.
- Data Analysis: a. Calculate the rate of appearance of methyl[D₃]-1-methylhistidine in the culture medium over time. b. This rate of appearance is directly proportional to the rate of breakdown of the newly synthesized, labeled muscle proteins.

Experimental Workflow Diagram:



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Figure 3: Workflow for stable isotope tracing of muscle protein breakdown.

Regulation of 1-Methyl-L-histidine Synthesis

The endogenous synthesis of 1-MH is regulated at multiple levels, primarily through the control of the key enzymes involved in protein methylation and anserine synthesis.

Regulation of SETD3 and METTL18

The expression and activity of the histidine methyltransferases are subject to regulation by various signaling pathways.

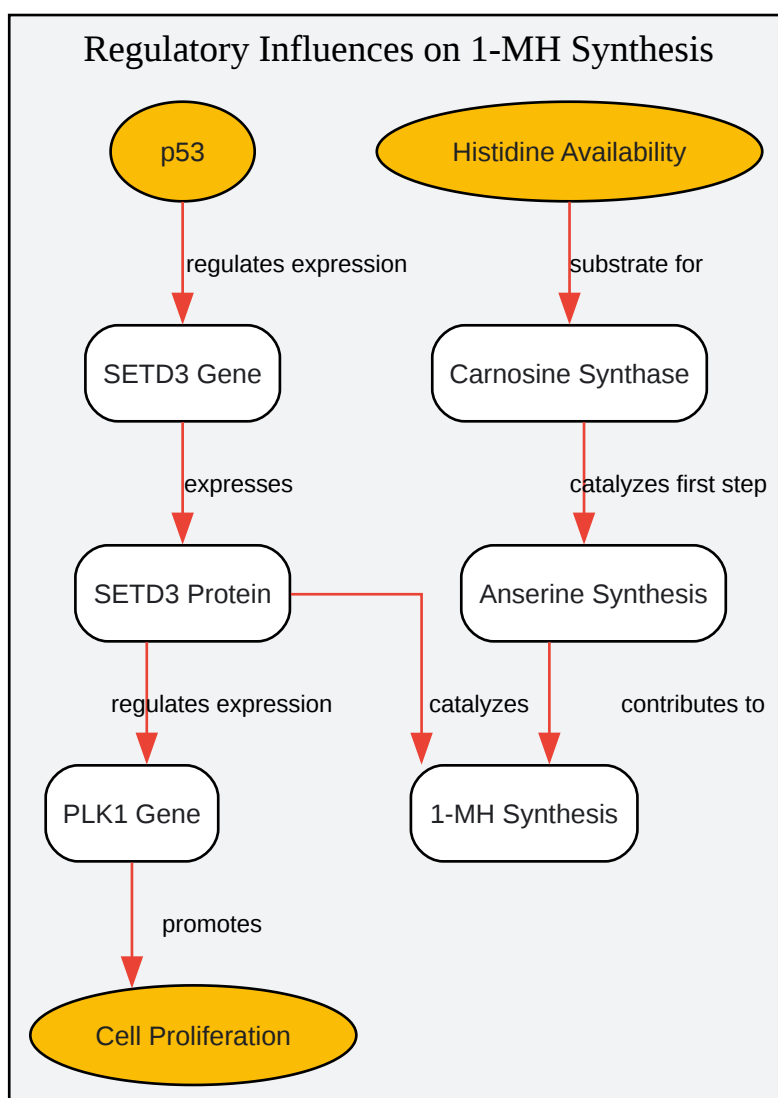
- **Transcriptional Regulation:** The expression of SETD3 has been shown to be regulated by transcription factors such as p53. Additionally, SETD3 can itself regulate the expression of other genes, including those involved in cell proliferation like PLK1, suggesting a role in complex regulatory networks.[\[18\]](#)
- **Post-Translational Modifications:** Like many enzymes, the activity of SETD3 and METTL18 is likely regulated by post-translational modifications, although this area requires further investigation.

Regulation of Anserine Synthesis

The synthesis of anserine is primarily dependent on the availability of its precursors and the activity of the synthesizing enzymes.

- **Substrate Availability:** The concentration of L-histidine is a key determinant of the rate of carnosine synthesis, which is the precursor for anserine.
- **Enzyme Activity:** The activity of carnosine synthase and carnosine N-methyltransferase is influenced by the cellular metabolic state.

The following diagram illustrates the known and potential regulatory inputs into the 1-MH synthesis pathways.



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Figure 4: Key regulatory inputs into the **1-Methyl-L-histidine** synthesis pathways.

Conclusion

The endogenous synthesis of **1-Methyl-L-histidine** in animals is a complex process intricately linked to muscle protein turnover and, in many species, the metabolism of the dipeptide anserine. The key enzymatic players, SETD3 and METTL18, represent important nodes in the regulation of protein function through post-translational modification. For researchers and professionals in drug development, a thorough understanding of these pathways is essential for the accurate interpretation of metabolic data, the identification of novel therapeutic targets for muscle-related diseases, and the development of robust biomarker strategies. The

experimental protocols and data presented in this guide provide a solid foundation for further research into the fascinating biology of **1-Methyl-L-histidine**.

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